

# apocholic acid chemical properties and structure

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An In-depth Technical Guide to Apocholic Acid

This guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of **apocholic acid**, tailored for researchers, scientists, and professionals in drug development.

# **Core Chemical Properties and Structure**

**Apocholic acid** is an unsaturated bile acid, characterized by a steroidal four-ring system.[1] As an endogenous metabolite, it plays a role in the metabolism of lipids and the absorption of dietary fats.[1][2] Its amphipathic nature, possessing both hydrophilic and hydrophobic regions, is crucial for its function in emulsifying fats.[1]

### **Chemical Structure Identifiers**

The structure of **apocholic acid** is rigorously defined by several standard chemical notation systems.

- IUPAC Name: (4R)-4-[(3R,5R,9R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid.[3]
- SMILES String: C--INVALID-LINK--[C@H]1CCC2=C3CC[C@@H]4C--INVALID-LINK--O)C">C@@HO.[3]



• InChi Key: XWJTYEGVQBFZHI-IMPNNSMHSA-N.[3]

CAS Number: 641-81-6.[4]

# **Physicochemical Data**

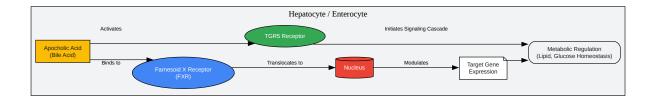
A summary of the key quantitative properties of **apocholic acid** is presented in Table 1 for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C24H38O4	[1][3][4]
Molecular Weight	390.56 g/mol	[2][4][5][6][7]
Melting Point	173-176 °C	[4][8]
Boiling Point	560.5 °C at 760 mmHg	[4]
Water Solubility	0.8 g/L (at 15 °C)	[4][9]
Density	1.17 g/cm <sup>3</sup>	[4]
Refractive Index	1.567	[4]
XLogP3	3.5	[4]
Topological Polar Surface Area	77.8 Ų	[4]
Hydrogen Bond Donor Count	3	[4]
Hydrogen Bond Acceptor Count	4	[4]

# **Biological Context and Signaling Pathways**

Bile acids, including **apocholic acid**, are known to be significant signaling molecules. They exert their effects primarily through the activation of nuclear receptors, such as the farnesoid X receptor (FXR), and membrane-bound receptors like the G protein-coupled receptor TGR5.[10] The activation of these receptors can influence a wide range of metabolic processes, including lipid and glucose homeostasis.





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**Figure 1:** Generalized signaling pathway for bile acids.

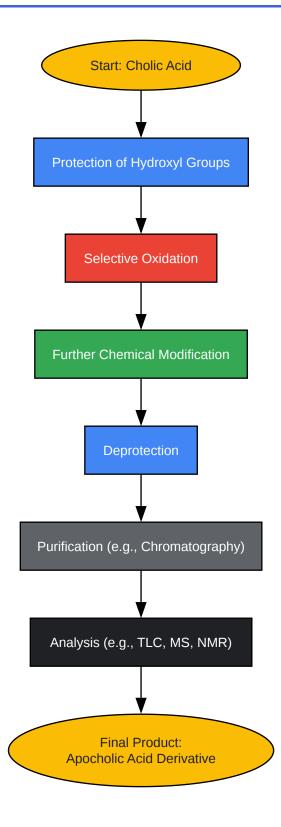
## **Experimental Protocols & Methodologies**

While specific, detailed experimental protocols for the de novo synthesis of **apocholic acid** are not readily available in the cited literature, a general workflow can be inferred from the synthesis of related bile acid derivatives, which often start from cholic acid.[10][11] The synthesis of **apocholic acid** derivatives has been achieved through the photochemical rearrangement of 12-oxo-steroids.[12]

## **Generalized Synthetic Workflow**

The following diagram illustrates a conceptual workflow for the chemical modification of a starting bile acid like cholic acid to produce a derivative, a process that could be adapted for the synthesis of **apocholic acid**. This typically involves steps of protection, oxidation, and deprotection.





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